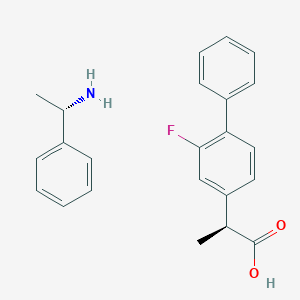
(2S)-2-(2-Fluoro-1,1'-biphenyl-4-yl)propanoic Acid (S)-(-)-alpha-Methylbenzylamine Salt;(2S)-2-(2-Fluoro-4-biphenyl)propanoic Acid (S)-(-)-alpha-Methylbenzylamine Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2-Fluoro-1,1’-biphenyl-4-yl)propanoic Acid (S)-(-)-alpha-Methylbenzylamine Salt and (2S)-2-(2-Fluoro-4-biphenyl)propanoic Acid (S)-(-)-alpha-Methylbenzylamine Salt are organic compounds that belong to the class of biphenyl derivatives. These compounds are characterized by the presence of a biphenyl moiety substituted with a fluoro group and a propanoic acid group. The salts are formed with (S)-(-)-alpha-Methylbenzylamine, which is a chiral amine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the propanoic acid group: This can be done through a Friedel-Crafts acylation reaction followed by oxidation.
Formation of the salt: The final step involves the reaction of the (2S)-2-(2-Fluoro-1,1’-biphenyl-4-yl)propanoic acid or (2S)-2-(2-Fluoro-4-biphenyl)propanoic acid with (S)-(-)-alpha-Methylbenzylamine to form the salt.
Industrial Production Methods
Industrial production methods for these compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
These compounds can undergo various types of chemical reactions, including:
Oxidation: The propanoic acid group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The fluoro group can be reduced to form hydrogenated biphenyl derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the propanoic acid group could yield carboxylic acids, while reduction of the fluoro group could yield hydrogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As intermediates in the synthesis of more complex organic molecules.
Biology: As potential ligands for studying protein-ligand interactions.
Medicine: As potential drug candidates or as intermediates in the synthesis of pharmaceuticals.
Industry: As components in the manufacture of advanced materials or as intermediates in the production of agrochemicals.
Mecanismo De Acción
The mechanism of action of these compounds would depend on their specific molecular targets and pathways. For example, if these compounds are used as ligands in biological studies, their mechanism of action would involve binding to specific proteins and modulating their activity. The molecular targets could include enzymes, receptors, or other proteins involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(2-Fluoro-1,1’-biphenyl-4-yl)propanoic Acid: This compound is similar but lacks the (S)-(-)-alpha-Methylbenzylamine salt.
(2S)-2-(2-Fluoro-4-biphenyl)propanoic Acid: This compound is similar but lacks the (S)-(-)-alpha-Methylbenzylamine salt.
Other biphenyl derivatives: Compounds with similar biphenyl cores but different substituents.
Uniqueness
The uniqueness of (2S)-2-(2-Fluoro-1,1’-biphenyl-4-yl)propanoic Acid (S)-(-)-alpha-Methylbenzylamine Salt and (2S)-2-(2-Fluoro-4-biphenyl)propanoic Acid (S)-(-)-alpha-Methylbenzylamine Salt lies in their specific combination of a fluoro-substituted biphenyl core and a chiral amine salt. This unique structure could confer specific chemical and biological properties that distinguish them from other similar compounds.
Propiedades
Fórmula molecular |
C23H24FNO2 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
(2S)-2-(3-fluoro-4-phenylphenyl)propanoic acid;(1S)-1-phenylethanamine |
InChI |
InChI=1S/C15H13FO2.C8H11N/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;1-7(9)8-5-3-2-4-6-8/h2-10H,1H3,(H,17,18);2-7H,9H2,1H3/t10-;7-/m00/s1 |
Clave InChI |
SXXYXEUZKYVLQA-DIQYCMFJSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N.C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
SMILES canónico |
CC(C1=CC=CC=C1)N.CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine](/img/structure/B13410956.png)



![(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B13410984.png)
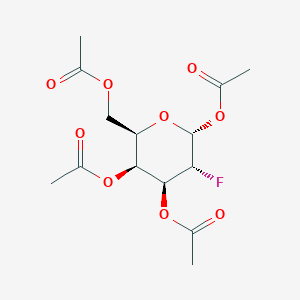
![2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile](/img/structure/B13410992.png)
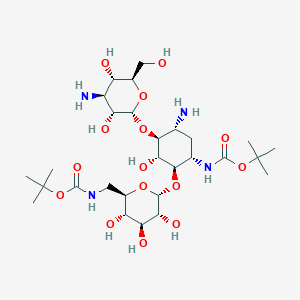
![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13411007.png)
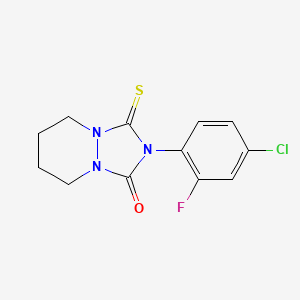
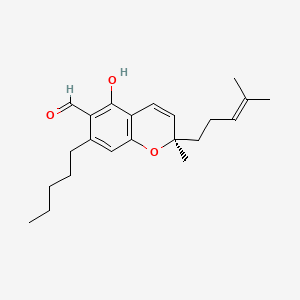
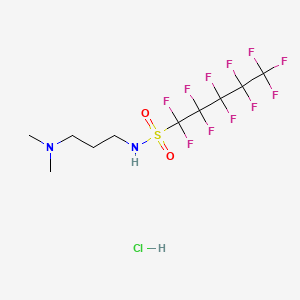
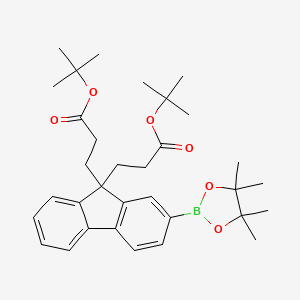
![Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[(R)-phenylmethylene]-alpha-D-ribo-hexopyranoside](/img/structure/B13411030.png)
